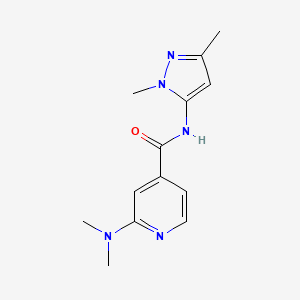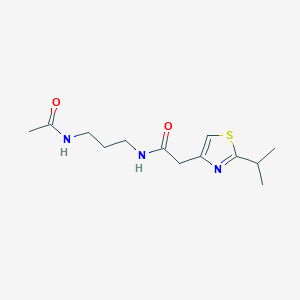
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic small molecule that has been widely studied for its anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer treatment.
作用机制
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide's mechanism of action is thought to be due to its ability to activate the immune system and induce tumor vascular disruption. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to activate the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. These cytokines are thought to induce tumor vascular disruption, leading to the death of tumor cells.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of the immune system, the induction of tumor vascular disruption, and the release of pro-inflammatory cytokines. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has a number of advantages for use in lab experiments. It is a synthetic small molecule that can be easily synthesized on a large scale, making it an attractive candidate for further development and commercialization. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments. However, 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for the study of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide. One area of research is the development of novel formulations of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to predict patient response to 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide treatment. Additionally, there is ongoing research aimed at understanding the molecular mechanisms underlying 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide's anti-tumor activity, which could lead to the development of more effective anti-cancer therapies. Finally, there is interest in exploring the potential use of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide in combination with other anti-cancer agents to improve treatment outcomes.
合成方法
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and reaction conditions to produce the final product. While the synthesis of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide is relatively complex, it can be carried out on a large scale, making it a viable candidate for further development and commercialization.
科学研究应用
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been extensively studied for its anti-cancer properties. In preclinical studies, 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to selectively target and kill tumor cells by inducing tumor vascular disruption. This mechanism of action is thought to be due to the activation of the immune system and the release of pro-inflammatory cytokines. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been shown to have anti-tumor effects in a variety of different cancer types, including lung, breast, and prostate cancer.
属性
IUPAC Name |
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-7-12(18(4)16-9)15-13(19)10-5-6-14-11(8-10)17(2)3/h5-8H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMRYYWWPPSBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)



![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)

![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)

![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)